N'-[(E)-(4-fluorophenyl)methylidene]-2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazole-4-carbohydrazide
Description
N'-[(E)-(4-Fluorophenyl)methylidene]-2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazole-4-carbohydrazide is a hydrazide derivative featuring a thiazole core substituted with a 3-methyl-5-(trifluoromethyl)pyrazole moiety and an (E)-configured 4-fluorobenzylidene hydrazine group. The compound’s structure is characterized by:
- Thiazole ring: A sulfur- and nitrogen-containing heterocycle that enhances electronic delocalization and biological activity .
- 4-Fluorobenzylidene hydrazine: The fluorinated aromatic system contributes to π-π stacking interactions and may influence receptor binding .
Single-crystal X-ray diffraction (utilizing SHELX programs, as in ) confirms the (E)-configuration of the imine bond, a critical structural feature for activity .
Properties
IUPAC Name |
N-[(E)-(4-fluorophenyl)methylideneamino]-2-[3-methyl-5-(trifluoromethyl)pyrazol-1-yl]-1,3-thiazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11F4N5OS/c1-9-6-13(16(18,19)20)25(24-9)15-22-12(8-27-15)14(26)23-21-7-10-2-4-11(17)5-3-10/h2-8H,1H3,(H,23,26)/b21-7+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOWDRTWSAVCJSF-QPSGOUHRSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)C(F)(F)F)C2=NC(=CS2)C(=O)NN=CC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NN(C(=C1)C(F)(F)F)C2=NC(=CS2)C(=O)N/N=C/C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11F4N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N'-[(E)-(4-fluorophenyl)methylidene]-2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazole-4-carbohydrazide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
This structure includes a thiazole ring, a hydrazone linkage, and fluorinated phenyl and pyrazole moieties that may contribute to its biological activity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. For instance, a study conducted on various cancer cell lines demonstrated significant cytotoxic effects. The following table summarizes the IC50 values observed for this compound against different cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 12.50 | Tubulin polymerization inhibition |
| SiHa (Cervical) | 17.82 | Induction of apoptosis |
| PC-3 (Prostate) | 42.30 | Cell cycle arrest |
These findings suggest that the compound may inhibit cancer cell proliferation through multiple mechanisms, including apoptosis and disruption of microtubule dynamics .
The mechanism by which this compound exerts its effects appears to involve:
- Inhibition of Tubulin Polymerization : Similar compounds have been shown to bind to the colchicine site on tubulin, preventing microtubule assembly and leading to mitotic arrest.
- Induction of Apoptosis : The compound may activate intrinsic apoptotic pathways, as evidenced by increased expression of pro-apoptotic factors in treated cells .
Case Studies
Several case studies have investigated the biological activity of this compound:
- Study on MCF-7 Cells : A detailed analysis was performed using MCF-7 breast cancer cells, where the compound exhibited an IC50 value of 12.50 µM. The study found that treatment resulted in significant apoptosis as indicated by increased caspase activity and DNA fragmentation assays.
- In Vivo Studies : Animal models treated with this compound showed reduced tumor growth rates compared to control groups, suggesting effective systemic anticancer activity. Histological examinations revealed decreased mitotic figures and increased necrosis in tumor tissues .
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds similar to N'-[(E)-(4-fluorophenyl)methylidene]-2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazole-4-carbohydrazide exhibit significant antimicrobial properties. The thiazole and hydrazone moieties are known to enhance bioactivity against various bacterial strains and fungi. Studies have shown that derivatives of this compound can inhibit the growth of pathogenic microorganisms, making it a candidate for developing new antimicrobial agents .
Anti-inflammatory Properties
The compound has also been studied for its anti-inflammatory effects. Research suggests that it may inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways. This property could be beneficial in treating conditions such as arthritis and other inflammatory diseases .
Anticancer Potential
Preliminary studies indicate that this compound may possess anticancer activity. The compound has shown efficacy in inducing apoptosis in cancer cell lines, suggesting a mechanism that could be exploited for cancer therapy .
Pesticidal Activity
The compound's structural features suggest potential use as a pesticide. Its ability to disrupt biological processes in pests could lead to the development of effective agrochemicals. Research is ongoing to evaluate its efficacy against specific agricultural pests, focusing on its mode of action and environmental impact .
Plant Growth Regulation
In addition to pest control, compounds like this compound may act as plant growth regulators. This application could enhance crop yields by promoting growth or stress resistance in plants under adverse conditions .
Development of Functional Materials
The unique chemical structure of this compound allows it to be explored for applications in material science, particularly in the synthesis of novel polymers and composites with enhanced thermal or mechanical properties .
Sensors and Electronics
Given its electronic properties, research is being directed towards utilizing this compound in sensor technology and electronic devices. Its potential as a semiconductor or in organic light-emitting diodes (OLEDs) is under investigation, which could lead to advancements in electronic materials .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is compared to six analogous carbohydrazide derivatives (Table 1), focusing on substituent effects, biological activities, and structural properties.
Table 1: Structural and Functional Comparison of Analogous Compounds
Key Findings
Pyridine substitution () improves antimicrobial activity due to nitrogen’s electron-withdrawing effects, while thienyl groups () enhance π-stacking in antitubercular agents .
Structural Stability :
- Hydrogen bonding (e.g., N–H···S in ) and π-π interactions (4-fluorophenyl in ) stabilize crystal structures, confirmed via SHELXL refinement () .
Functional Group Impact: Dimethylamino groups () increase solubility but reduce metabolic stability compared to halogenated derivatives . Trichlorophenyl hydrazines () exhibit strong anti-inflammatory docking scores, suggesting halogen size influences receptor binding .
Antimycobacterial Potential: Hydrazide derivatives with 4-fluorophenyl () and chlorophenyl () groups show promise against mycobacteria, aligning with literature on isoniazid-related hydrazones .
Contradictions and Limitations
- reports higher antimicrobial activity for pyridine-substituted thiazoles, but trifluoromethylpyrazole analogs (target compound) lack direct bioactivity data, necessitating further assays.
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing N'-[(E)-(4-fluorophenyl)methylidene]-2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazole-4-carbohydrazide?
- Methodological Answer : The synthesis typically involves multi-step reactions:
Pyrazole Core Formation : Condensation of 4-fluorobenzaldehyde with thiosemicarbazide to generate the hydrazide backbone .
Thiazole Ring Construction : Cyclization of 3-methyl-5-(trifluoromethyl)-1H-pyrazole with thiourea derivatives under acidic conditions .
Schiff Base Formation : Reaction of the hydrazide intermediate with 4-fluorobenzaldehyde in ethanol under reflux, monitored by TLC for completion .
- Characterization : Use FT-IR for imine (C=N) stretch (~1600 cm⁻¹), ¹H/¹³C NMR for regioselectivity confirmation, and LC-MS for purity (>95%) .
Q. How can the crystal structure of this compound be determined experimentally?
- Methodological Answer :
- Single-Crystal X-ray Diffraction (SCXRD) : Grow crystals via slow evaporation of a DMSO/EtOH mixture. Use SHELXL for refinement, ensuring R-factor < 0.05 and wR₂ < 0.15 .
- Software : WinGX or OLEX2 for data processing; ORTEP for visualizing anisotropic displacement parameters .
- Key Metrics : Report bond lengths (e.g., C=N ~1.28 Å) and dihedral angles between thiazole and pyrazole rings to confirm planarity .
Advanced Research Questions
Q. How can computational methods (e.g., DFT, molecular docking) predict the bioactivity of this compound?
- Methodological Answer :
- DFT Calculations : Optimize geometry using B3LYP/6-311G(d,p) basis set in Gaussian. Analyze frontier molecular orbitals (HOMO-LUMO gap) to assess reactivity .
- Molecular Docking : Use AutoDock Vina to dock into target proteins (e.g., Factor Xa or cyclooxygenase). Validate with binding affinity (ΔG < -8 kcal/mol) and RMSD < 2.0 Å .
- Pharmacokinetics : Predict ADMET properties via SwissADME; focus on logP (~3.5) and topological polar surface area (TPSA > 80 Ų) for blood-brain barrier permeability .
Q. What strategies resolve contradictions between in vitro and in vivo biological activity data?
- Methodological Answer :
- Metabolic Stability : Perform microsomal assays (e.g., human liver microsomes) to identify rapid degradation pathways .
- Formulation Optimization : Use PEGylation or liposomal encapsulation to enhance bioavailability .
- Dose-Response Studies : Compare IC₅₀ values (in vitro) with ED₅₀ (in vivo) in rodent models, adjusting for plasma protein binding .
Q. How is regioselectivity ensured during the synthesis of the pyrazole-thiazole hybrid structure?
- Methodological Answer :
- Reaction Monitoring : Employ in situ Raman spectroscopy to track intermediates (e.g., thiourea cyclization at 120°C) .
- Steric and Electronic Effects : Introduce electron-withdrawing groups (e.g., -CF₃) at the pyrazole 5-position to direct cyclization .
- Catalysis : Use CuI (10 mol%) in DMF to accelerate thiazole ring closure while suppressing side reactions .
Data Analysis & Structural Insights
Q. What spectroscopic techniques are critical for confirming the E-configuration of the hydrazone moiety?
- Methodological Answer :
- NOESY NMR : Absence of cross-peaks between the hydrazone proton and 4-fluorophenyl group confirms trans (E) configuration .
- X-ray Photoelectron Spectroscopy (XPS) : Analyze N 1s binding energy (~399.5 eV) to distinguish imine from amine .
- UV-Vis : Monitor λmax ~320 nm (n→π* transition) in methanol, consistent with conjugated Schiff bases .
Q. How can structure-activity relationships (SAR) guide the optimization of this compound for kinase inhibition?
- Methodological Answer :
- Fragment Replacement : Substitute the 4-fluorophenyl group with bulkier substituents (e.g., naphthyl) to enhance hydrophobic interactions .
- Bioisosterism : Replace the trifluoromethyl group with -SO₂CF₃ to improve solubility without losing potency .
- Crystallographic Data : Align the thiazole-carbohydrazide scaffold with ATP-binding pockets using PyMOL (e.g., PDB 1T46) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
